molecular formula C6H11Cl2N3 B2420483 3-(Azetidin-3-yl)-1H-pyrazole dihydrochloride CAS No. 2193064-49-0

3-(Azetidin-3-yl)-1H-pyrazole dihydrochloride

Cat. No.: B2420483
CAS No.: 2193064-49-0
M. Wt: 196.08
InChI Key: OSWIYLDRMRJFJW-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yl)-1H-pyrazole dihydrochloride is a heterocyclic compound that contains both azetidine and pyrazole rings. Azetidine is a four-membered ring containing one nitrogen atom, while pyrazole is a five-membered ring with two nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Scientific Research Applications

3-(Azetidin-3-yl)-1H-pyrazole dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.

Safety and Hazards

The compound has a GHS07 pictogram and the signal word is “Warning”. The hazard statements include H315, H319, and H335 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yl)-1H-pyrazole dihydrochloride typically involves the formation of the azetidine ring followed by the introduction of the pyrazole moiety. One common method involves the Horner–Wadsworth–Emmons reaction to obtain the (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted azetidines . The pyrazole ring can be introduced via Suzuki–Miyaura cross-coupling reactions from the corresponding brominated pyrazole-azetidine hybrid with boronic acids .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yl)-1H-pyrazole dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the azetidine or pyrazole rings.

    Substitution: Both the azetidine and pyrazole rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yl)-1H-pyrazole dihydrochloride involves its interaction with specific molecular targets. The azetidine and pyrazole rings can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Azetidin-3-yl)-1H-pyrazole dihydrochloride is unique due to the combination of azetidine and pyrazole rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(azetidin-3-yl)-1H-pyrazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.2ClH/c1-2-8-9-6(1)5-3-7-4-5;;/h1-2,5,7H,3-4H2,(H,8,9);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWIYLDRMRJFJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=CC=NN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2193064-49-0
Record name 3-(azetidin-3-yl)-1H-pyrazole dihydrochloride
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